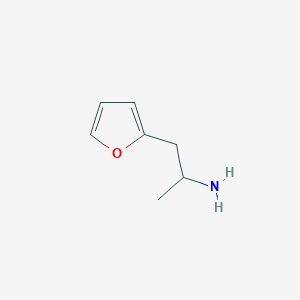

1-(Furan-2-yl)propan-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUAQSPIDXGMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378190 | |

| Record name | 1-(furan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57580-64-0 | |

| Record name | 1-(furan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57580-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Furan-2-yl)propan-2-amine: Physicochemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Furan-2-yl)propan-2-amine is a furan-containing organic compound with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from both computational predictions and data from analogous structures. This document outlines generalized experimental protocols for its synthesis and spectroscopic characterization. While specific biological data for this compound is limited, this guide explores the known biological activities of structurally related furan derivatives, suggesting potential avenues for future research.

Introduction

Furan derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The furan ring is a key structural motif in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This compound, a structural analog of amphetamine, combines the furan scaffold with a propan-2-amine side chain, making it a compound of interest for neurological and pharmacological research. This guide aims to consolidate the available information on this compound and provide a foundation for further investigation.

Physicochemical Properties

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 57580-64-0[2][3][4][5][6] |

| Molecular Formula | C₇H₁₁NO[2][3][4][5][6] |

| Molecular Weight | 125.17 g/mol [1][2][3][5] |

| Canonical SMILES | CC(CC1=CC=CO1)N[2] |

| InChI Key | IDUAQSPIDXGMKI-UHFFFAOYSA-N[2] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 39.16 Ų | ChemScene[3][5] |

| logP (Octanol-Water Partition Coefficient) | 1.1693 | ChemScene[3][5] |

| Hydrogen Bond Donors | 1 | ChemScene[3][5] |

| Hydrogen Bond Acceptors | 2 | ChemScene[3][5] |

| Rotatable Bonds | 2 | ChemScene[3][5] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, it can be prepared through established synthetic routes for primary amines from ketones. A common and effective method is the reductive amination of the corresponding ketone, 1-(furan-2-yl)propan-2-one.

Generalized Experimental Protocol for Synthesis via Reductive Amination

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.

Scheme 1: Synthesis of this compound from 1-(Furan-2-yl)propan-2-one

Caption: Synthetic route to this compound.

Materials:

-

1-(Furan-2-yl)propan-2-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-(furan-2-yl)propan-2-one (1 equivalent) in methanol, add ammonium acetate (10-20 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5-2 equivalents) in portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Table 3: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on C5 of furan | ~7.3 | dd | J ≈ 1.8, 0.8 |

| H on C3 of furan | ~6.3 | dd | J ≈ 3.2, 1.8 |

| H on C4 of furan | ~6.1 | dd | J ≈ 3.2, 0.8 |

| CH (methine) | ~3.0-3.3 | m | - |

| CH₂ (methylene) | ~2.7-2.9 | m | - |

| NH₂ | ~1.5-2.5 (broad s) | - | - |

| CH₃ (methyl) | ~1.1-1.3 | d | J ≈ 6.5 |

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 of furan | ~155 |

| C5 of furan | ~141 |

| C3 of furan | ~110 |

| C4 of furan | ~105 |

| CH (methine) | ~45-50 |

| CH₂ (methylene) | ~35-40 |

| CH₃ (methyl) | ~20-25 |

Table 5: Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3400-3250 (two bands) | Primary amine |

| C-H stretch (furan) | ~3100 | Aromatic C-H |

| C-H stretch (alkyl) | 2960-2850 | Aliphatic C-H |

| N-H bend | 1650-1580 | Primary amine scissoring |

| C=C stretch (furan) | 1600-1475 | Aromatic ring stretch |

| C-N stretch | 1250-1020 | Amine C-N |

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): m/z = 125

-

Major Fragments: Fragmentation is expected to occur via cleavage of the C-C bond alpha to the nitrogen atom, leading to a base peak at m/z 44 ([CH(NH₂)CH₃]⁺). Another significant fragment would arise from the cleavage of the bond between the methylene group and the furan ring, resulting in the furfuryl cation at m/z 81.

Biological Activity and Potential Applications

While there is no specific pharmacological data available for this compound, the broader class of furan derivatives exhibits a wide range of biological activities. These include antibacterial, antifungal, anti-inflammatory, and anticancer properties[7][8]. The structural similarity of this compound to amphetamine suggests that it may possess psychoactive properties and could interact with monoamine transporters[9][10][11].

The furan ring can act as a bioisostere for a phenyl ring, which may alter the compound's metabolic stability and receptor binding profile compared to its phenyl-substituted counterparts. Research on benzofuran analogs of amphetamine has shown that they can act as monoamine releasers with varying potencies at dopamine, norepinephrine, and serotonin transporters, often exhibiting MDMA-like effects[9]. It is plausible that this compound could have a similar mechanism of action, though likely with different potency and selectivity.

Further research is warranted to explore the pharmacological profile of this compound, including its affinity for monoamine transporters and receptors, and to evaluate its potential as an antibacterial, anti-inflammatory, or CNS-active agent.

Caption: Generalized workflow for the synthesis and evaluation.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on data for similar compounds and its functional groups, it should be handled with care. It is a primary amine and may be corrosive and cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound with interesting potential in the field of medicinal chemistry, stemming from its furan core and its structural relationship to known psychoactive compounds. This technical guide has summarized the currently available, though limited, information on its physicochemical properties, and has provided a generalized framework for its synthesis and characterization. Significant further research is required to experimentally determine its physical and spectroscopic properties and to elucidate its pharmacological profile and potential therapeutic applications. The exploration of its biological activities, particularly its effects on the central nervous system and its potential as an antimicrobial or anti-inflammatory agent, represents a promising area for future investigation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C7H11NO | CID 2772203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. ijabbr.com [ijabbr.com]

- 8. researchgate.net [researchgate.net]

- 9. Discriminative stimulus and locomotor effects of para-substituted and benzofuran analogs of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. heterocyclic amphetamine analogs -Beagle , Hive Serious Chemistry [chemistry.mdma.ch]

- 11. Heterocyclic analogs of amphetamine: Thioureas, dithiocarbamates, and negatively substituted amides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(Furan-2-yl)propan-2-amine (CAS: 57580-64-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-(Furan-2-yl)propan-2-amine, a heterocyclic organic compound with the CAS number 57580-64-0. The furan moiety is a significant scaffold in medicinal chemistry, known to be present in numerous biologically active compounds and approved drugs.[1][2][3][4] This document consolidates available data on its chemical and physical properties, provides plausible experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on the known activities of related furan derivatives. The information is structured to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and drug discovery, facilitating further investigation into this and similar molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 57580-64-0 | [5][6][7] |

| Molecular Formula | C₇H₁₁NO | [5][6][7] |

| Molecular Weight | 125.17 g/mol | [5][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 1-(2-Furyl)propan-2-amine, α-Methyl-2-furanethanamine, 2-Furan-2-yl-1-methyl-ethylamine | [6] |

| SMILES | CC(CC1=CC=CO1)N | [5][6] |

| InChIKey | IDUAQSPIDXGMKI-UHFFFAOYSA-N | [6] |

| Physical Form | Liquid | |

| Topological Polar Surface Area (TPSA) | 39.16 Ų | [5] |

| logP (calculated) | 1.1693 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 2 | [5] |

Spectroscopic and Analytical Data

While comprehensive, experimentally verified spectra for this specific compound are not widely published, the following tables present predicted data based on its structure and known spectral characteristics of furan and alkylamine moieties.[8][9][10]

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~7.35 | dd, J=1.9, 0.8 Hz | 1H | H-5 (furan) |

| ~6.30 | dd, J=3.2, 1.9 Hz | 1H | H-4 (furan) |

| ~6.05 | d, J=3.2 Hz | 1H | H-3 (furan) |

| ~3.20 | m | 1H | H-2 (propanamine) |

| ~2.80 | dd, J=14.0, 5.5 Hz | 1H | H-1a (propanamine) |

| ~2.65 | dd, J=14.0, 7.5 Hz | 1H | H-1b (propanamine) |

| ~1.50 (variable) | br s | 2H | -NH₂ |

| ~1.15 | d, J=6.5 Hz | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~155.0 | C-2 (furan) |

| ~141.0 | C-5 (furan) |

| ~110.0 | C-4 (furan) |

| ~105.5 | C-3 (furan) |

| ~47.0 | C-2 (propanamine) |

| ~38.0 | C-1 (propanamine) |

| ~23.0 | C-3 (propanamine) |

Table 4: Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 110 | [M - CH₃]⁺ | Loss of a methyl radical |

| 81 | [C₅H₅O]⁺ | Furan-CH₂⁺ fragment (furfuryl cation) |

| 44 | [C₂H₆N]⁺ | [CH(CH₃)NH₂]⁺, alpha-cleavage, often the base peak for primary amines |

Synthesis and Manufacturing

Caption: Plausible synthetic workflow via reductive amination.

Biological and Pharmacological Profile

Direct pharmacological studies on this compound are limited. However, the furan scaffold is a well-established pharmacophore.[1] Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][11]

The structural similarity of the title compound to certain monoamine neurotransmitters suggests potential activity within the central nervous system. Analogous furan-amine compounds have been investigated for their interactions with neurotransmitter systems.[12] The electron-rich furan ring can engage in various interactions with biological targets like enzymes and receptors, while the primary amine group can form critical hydrogen bonds.[1][13]

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C7H11NO | CID 2772203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. benchchem.com [benchchem.com]

- 9. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 10. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. ijabbr.com [ijabbr.com]

- 12. 2-(Furan-2-yl)propan-2-amine hydrochloride | Benchchem [benchchem.com]

- 13. 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride | 1864058-81-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of 1-(Furan-2-yl)propan-2-amine

Abstract

This technical guide provides a comprehensive scientific overview of 1-(Furan-2-yl)propan-2-amine, a heterocyclic compound with structural similarities to pharmacologically active phenethylamines. This document, intended for researchers, scientists, and professionals in drug development, delves into the molecular structure, physicochemical properties, and plausible synthetic routes of this compound. A detailed analysis of its predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, is presented to aid in its identification and characterization. Furthermore, this guide explores the potential pharmacological activities of this compound by drawing parallels with its structural analogs, focusing on its likely interactions with monoamine transporters. The metabolic pathways and toxicological considerations associated with the furan moiety are also discussed. Finally, potential applications in medicinal chemistry and drug discovery are highlighted, positioning this compound as a compound of interest for further investigation.

Introduction

The furan nucleus is a prevalent scaffold in a multitude of biologically active compounds, serving as a bioisosteric replacement for the phenyl ring in many drug candidates.[1] Its unique electronic and steric properties can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound, also known as α-methyl-2-furanethanamine, is a primary amine that incorporates a furan ring in place of the phenyl group found in amphetamine. This structural modification presents an intriguing subject for investigation within the realm of medicinal chemistry, particularly in the exploration of novel psychoactive substances and as a building block for more complex molecular architectures. This guide aims to provide a detailed technical resource on this compound, consolidating its known properties and offering expert insights into its synthesis, characterization, and potential utility.

Molecular Structure and Physicochemical Properties

This compound is a relatively small molecule with a molecular formula of C₇H₁₁NO and a molecular weight of 125.17 g/mol .[2] The structure consists of a furan ring linked at the 2-position to a propyl chain, with an amine group attached to the second carbon of the propyl chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 57580-64-0 | [2] |

| Molecular Formula | C₇H₁₁NO | [2] |

| Molecular Weight | 125.17 g/mol | [2] |

| LogP (predicted) | 1.1693 | [3] |

| Topological Polar Surface Area (TPSA) | 39.16 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, its structure suggests several plausible synthetic routes. The most likely methods involve the reductive amination of a corresponding ketone, a well-established transformation in organic chemistry.

Reductive Amination of Furan-2-ylacetone

A primary and efficient route to this compound is the reductive amination of furan-2-ylacetone. This reaction can be performed using various reducing agents and nitrogen sources.

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones.[4][5] It typically employs ammonium formate or formamide as both the ammonia source and the reducing agent.[4][6]

-

Reaction Scheme: Furan-2-ylacetone reacts with excess ammonium formate at elevated temperatures (typically 120-130 °C) to form the corresponding amine.[4] The reaction proceeds through an imine intermediate, which is subsequently reduced by formic acid (generated in situ from ammonium formate).[6]

-

General Protocol:

-

Furan-2-ylacetone is mixed with a molar excess of ammonium formate.

-

The mixture is heated to a temperature between 120 °C and 130 °C for several hours.[4]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and made basic with a strong base (e.g., NaOH) to liberate the free amine.

-

The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

-

Modern synthetic methods often employ catalytic hydrogenation for reductive aminations, which can offer milder reaction conditions and higher yields.[7][8]

-

Reaction Scheme: Furan-2-ylacetone is reacted with ammonia in the presence of a reducing agent, such as hydrogen gas with a metal catalyst (e.g., Raney nickel, palladium on carbon) or a hydride reducing agent (e.g., sodium cyanoborohydride).[7]

-

General Protocol (Catalytic Hydrogenation):

-

Furan-2-ylacetone is dissolved in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.

-

A hydrogenation catalyst (e.g., Raney nickel or Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically in a Parr shaker or a similar hydrogenation apparatus) at elevated pressure.

-

The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration (e.g., through Celite).

-

The solvent is removed under reduced pressure, and the resulting crude amine is purified as described previously.

-

Spectroscopic Characterization

Accurate characterization of this compound is essential for its identification and for ensuring its purity. The following sections detail the predicted spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts are based on the analysis of structurally similar compounds.[9]

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H5 (furan) | ~7.3 | dd | J ≈ 1.8, 0.8 | 1H |

| H4 (furan) | ~6.3 | dd | J ≈ 3.2, 1.8 | 1H |

| H3 (furan) | ~6.1 | d | J ≈ 3.2 | 1H |

| CH (methine) | ~3.2 - 3.4 | m | - | 1H |

| CH₂ (methylene) | ~2.7 - 2.9 | m | - | 2H |

| NH₂ (amine) | ~1.5 - 2.5 (broad) | s | - | 2H |

| CH₃ (methyl) | ~1.1 - 1.2 | d | J ≈ 6.5 | 3H |

Note: The chemical shift of the amine (NH₂) protons is highly dependent on solvent, concentration, and temperature.[9]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (furan) | ~155 - 157 |

| C5 (furan) | ~141 - 143 |

| C3 (furan) | ~110 - 112 |

| C4 (furan) | ~105 - 107 |

| CH (methine) | ~45 - 47 |

| CH₂ (methylene) | ~38 - 40 |

| CH₃ (methyl) | ~22 - 24 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted fragmentation pattern is based on the known behavior of amines and furan-containing compounds. The molecular ion peak (M⁺) is expected at m/z = 125.

-

Expected Fragmentation Pattern:

-

m/z = 125: Molecular ion [C₇H₁₁NO]⁺

-

m/z = 110: Loss of the methyl group ([M-15]⁺)

-

m/z = 81: Furfuryl cation ([C₅H₅O]⁺), a common fragment for 2-substituted furans.

-

m/z = 44: [CH₃CHNH₂]⁺, resulting from alpha-cleavage, a characteristic fragmentation of amines. This is expected to be the base peak.

-

PubChem provides a GC-MS spectrum for this compound which can be used for comparison.[2]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups in the molecule.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3500 | Medium, Broad | N-H Stretch | Primary Amine |

| 3110 - 3140 | Weak | =C-H Stretch | Furan Ring |

| 2850 - 2960 | Medium-Strong | C-H Stretch | Alkyl Groups |

| ~1600, ~1500 | Medium | C=C Stretch | Furan Ring |

| ~1010, ~740 | Strong | =C-H Bend | Furan Ring |

| 1050 - 1250 | Strong | C-N Stretch | Amine |

Potential Pharmacological Activity

Due to its structural similarity to amphetamine, this compound is likely to exhibit activity at monoamine transporters. Amphetamine and its analogs are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as the vesicular monoamine transporter 2 (VMAT2).[10][11] These interactions lead to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, resulting in the characteristic stimulant and psychoactive effects.

The replacement of the phenyl ring with a furan ring can alter the compound's affinity and selectivity for these transporters. Furan-containing compounds can act as bioisosteres of phenyl compounds, and this substitution can modulate metabolic stability and receptor interactions.[1] It is plausible that this compound acts as a substrate for monoamine transporters, inducing neurotransmitter release.[10] Further research, including in vitro binding and uptake assays, is necessary to fully elucidate its pharmacological profile.

Metabolism and Toxicological Considerations

The metabolism of furan-containing compounds is a critical aspect to consider due to the potential for bioactivation to toxic metabolites. The furan ring can be oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[12][13] BDA is a highly reactive electrophile that can form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage and toxicity.[14] This metabolic pathway is a known mechanism of furan-induced hepatotoxicity and carcinogenicity.[1][15]

Therefore, it is anticipated that this compound would undergo similar metabolic activation, posing a potential risk of hepatotoxicity. The amine side chain would likely be metabolized through deamination and other pathways common to amphetamine-like compounds. A thorough toxicological evaluation would be necessary before any potential therapeutic application of this compound.

Applications and Future Directions

This compound holds potential in several areas of chemical and pharmaceutical research:

-

Medicinal Chemistry Scaffold: Its structure makes it a valuable building block for the synthesis of more complex molecules. The primary amine can be readily derivatized to create a library of compounds for screening against various biological targets.

-

Probe for Neurological Research: As a potential monoamine transporter ligand, it could be used as a research tool to investigate the structure and function of these transporters.

-

Development of Novel Therapeutics: While its psychoactive potential requires careful consideration, modifications to the structure could lead to compounds with desirable therapeutic effects, such as appetite suppressants or treatments for attention-deficit/hyperactivity disorder (ADHD), with an altered side-effect profile compared to traditional phenethylamines.

Conclusion

This compound is a heterocyclic compound with a molecular architecture that suggests a range of interesting chemical and pharmacological properties. This guide has provided a comprehensive overview of its structure, plausible synthetic routes, and predicted spectroscopic characteristics. The potential for this compound to interact with monoamine transporters, based on its structural similarity to amphetamine, warrants further investigation. However, the known metabolic activation of the furan ring to toxic intermediates necessitates a cautious approach and thorough toxicological assessment. For researchers in drug discovery and medicinal chemistry, this compound represents a compelling starting point for the design and synthesis of novel compounds with potential applications in neuroscience and beyond.

References

- 1. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H11NO | CID 2772203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 7. mdpi.com [mdpi.com]

- 8. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Furan Metabolites Are Elevated in Users of Various Tobacco Products and Cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(furan-2-yl)propan-2-amine

This technical guide provides a comprehensive overview of 1-(furan-2-yl)propan-2-amine, a furan derivative with potential applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, and insights into its synthesis and biological significance.

Chemical Identity and Nomenclature

The compound with the structural name 1-(2-furyl)propan-2-amine is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1][2]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

-

1-(2-furyl)propan-2-amine[1]

-

a-Methyl-2-furanethanamine[1]

-

2-Furan-2-yl-1-methyl-ethylamine[1]

-

1-(2-furyl)-2-propanamine[1]

-

2-(2-furyl)-1-methylethylamine[3]

-

OTAVA-BB 1038641[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | [1][2][4][5] |

| Molecular Weight | 125.17 g/mol | [1][2][4][5] |

| Exact Mass | 125.084063974 Da | [1] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 39.2 Ų | [1] |

| CAS Number | 57580-64-0 | [1][2][3][4][5] |

Synthesis and Experimental Protocols

The synthesis of 1-aryl- and 1-heteroarylpropan-2-amines, including furan derivatives, can be achieved through various organic synthesis routes. A common approach involves the reduction of a corresponding oxime or the reductive amination of a ketone.

Illustrative Synthesis Workflow:

The following diagram outlines a general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Enzymatic Kinetic Resolution

For the preparation of enantioenriched 1-aryl- and 1-heteroarylpropan-2-amines, enzymatic kinetic resolution is a valuable technique. The following provides a general protocol based on the use of Lipase B from Candida antarctica (CAL-B).[6]

-

Reaction Setup: In a suitable solvent (e.g., toluene), dissolve the racemic this compound and an acyl donor (e.g., ethyl acetate).

-

Enzyme Addition: Add immobilized CAL-B to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with constant stirring.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using chiral High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the desired conversion is reached (typically around 50%), filter off the enzyme.

-

Separation: Separate the resulting (R)-amide and the unreacted (S)-amine by extraction or chromatography.

-

Hydrolysis: The (R)-amide can be hydrolyzed under acidic or basic conditions to yield the enantioenriched (R)-amine.

Biological Activity and Potential Applications

Furan derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] While specific biological data for this compound is limited in the public domain, related structures have been investigated for their interaction with various biological targets.

Potential Signaling Pathway Interactions:

Compounds containing the furan moiety have been shown to interact with key signaling pathways implicated in cancer.[7] For instance, some furan-based compounds act as inhibitors of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[7] Additionally, indole derivatives with a similar propan-2-amine side chain are known to interact with serotonin receptors, suggesting a potential for neurological activity.[8]

The following diagram illustrates a hypothetical interaction of a furan-containing compound with a cellular signaling pathway.

Caption: Hypothetical interaction with the PI3K/Akt/mTOR signaling pathway.

Future Directions:

The structural features of this compound make it an interesting candidate for further investigation in drug discovery. Future research could focus on:

-

Synthesis of Derivatives: Creating a library of derivatives to explore structure-activity relationships.

-

Biological Screening: Testing the compound and its derivatives against a panel of biological targets, including cancer cell lines and receptors in the central nervous system.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

This guide provides a foundational understanding of this compound. As research progresses, a more detailed picture of its therapeutic potential is expected to emerge.

References

- 1. This compound | C7H11NO | CID 2772203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 57580-64-0 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Buy N-(Propan-2-yl)-1H-indol-2-amine [smolecule.com]

Spectroscopic Profile of 1-(Furan-2-yl)propan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Furan-2-yl)propan-2-amine (Molecular Formula: C₇H₁₁NO, Molecular Weight: 125.17 g/mol ).[1][2] Due to the limited availability of experimentally derived spectra for this specific compound in the public domain, this document presents a compilation of predicted data and established spectroscopic principles for analogous compounds. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are summarized below. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-5 (Furan) | ~7.3 | Doublet of doublets (dd) | ~1.8, 0.8 | 1H |

| H-3 (Furan) | ~6.2 | Doublet of doublets (dd) | ~3.2, 0.8 | 1H |

| H-4 (Furan) | ~6.0 | Doublet of doublets (dd) | ~3.2, 1.8 | 1H |

| H-2 (Methine) | ~3.2 - 3.5 | Multiplet (m) | - | 1H |

| H-1 (Methylene) | ~2.7 - 2.9 | Multiplet (m) | - | 2H |

| Amine (-NH₂) | ~1.5 - 2.5 (broad) | Singlet (s, broad) | - | 2H |

| Methyl (-CH₃) | ~1.1 - 1.3 | Doublet (d) | ~6.5 | 3H |

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on solvent, concentration, and temperature.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Furan) | ~155 - 158 |

| C-5 (Furan) | ~141 - 143 |

| C-3 (Furan) | ~110 - 112 |

| C-4 (Furan) | ~105 - 107 |

| C-2 (Propyl) | ~45 - 48 |

| C-1 (Propyl) | ~35 - 38 |

| C-3 (Propyl) | ~22 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are detailed below.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3400 (two bands) | Primary Amine |

| C-H Stretch (Furan) | 3100 - 3150 | Aromatic C-H |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Aliphatic C-H |

| N-H Bend (Scissoring) | 1580 - 1650 | Primary Amine |

| C=C Stretch (Furan Ring) | 1500 - 1600 | Furan |

| C-N Stretch | 1020 - 1250 | Aliphatic Amine |

| C-O-C Stretch (Furan Ring) | 1000 - 1300 | Furan |

| N-H Wag | 665 - 910 | Primary Amine |

Note: Primary amines typically show two N-H stretching bands, corresponding to asymmetric and symmetric stretching.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of 125.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 125 | [C₇H₁₁NO]⁺ (Molecular Ion) |

| 110 | [M - CH₃]⁺ |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) |

| 44 | [C₂H₆N]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]

-

Instrument : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

-

¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[4][7]

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.[4]

IR Spectroscopy

-

Sample Preparation : For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.[4]

-

Instrument : A Fourier Transform Infrared (FTIR) spectrometer is used.[4]

-

Acquisition : Record a background spectrum of the empty sample holder. Then, record the sample spectrum over a range of 4000-400 cm⁻¹.[4]

Mass Spectrometry

-

Sample Introduction : The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).[1][7]

-

Ionization : Electron Ionization (EI) at 70 eV is a common method for generating fragments and the molecular ion.[4]

-

Analysis : A full-scan mass spectrum is acquired to determine the mass-to-charge ratios of the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

The Biological Significance of Furan-Containing Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-containing amines represent a privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of biological activities that have significant implications for drug discovery and development. The incorporation of the furan nucleus, a five-membered aromatic heterocycle with an oxygen atom, into molecules containing an amine functional group, has yielded compounds with potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the biological significance of this class of compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics based on the furan-amine scaffold.

Introduction

The furan ring is a versatile heterocyclic scaffold that is present in numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as phenyl and thiophene, make it an attractive component in the design of new therapeutic agents.[1][2] When combined with an amine functionality, the resulting furan-containing amines exhibit a remarkable range of biological effects, attributable to their ability to interact with various biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[3] This guide will delve into the core biological activities of furan-containing amines, providing quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Anticancer Activity

Furan-containing amines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases, and the induction of apoptosis.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Several furan-containing compounds have been identified as potent inhibitors of VEGFR-2.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative furan-containing compounds against various cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based derivatives | Compound 4 | MCF-7 | 4.06 | [4][5] |

| Furan-based derivatives | Compound 7 | MCF-7 | 2.96 | [4][5] |

| Furan derivatives | Compound 1 | HeLa | 0.08 - 8.79 | [6] |

| Furan derivatives | Compound 24 | HeLa | 0.08 - 8.79 | [6] |

| Furan derivatives | Compound 24 | SW620 | Moderate to potent | [6] |

| Furan-1,3,4-thiadiazole | Compound 3 | HepG-2 | Near doxorubicin | [7] |

| Furan-1,3,4-thiadiazole | Compound 12 | HepG-2 | Near doxorubicin | [7] |

| Furan-1,3,4-thiadiazole | Compound 14 | HepG-2 | Near doxorubicin | [7] |

| 5-Nitrofuran derivatives | Compound 14b | MDA-MB-231 | Potent | [8] |

| 5-Nitrofuran derivatives | Compound 14b | MCF-7 | Potent | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of furan-containing amines on cancer cell lines.[4]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the furan-based compounds for 24 hours.

-

MTT Addition: Add 5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional four hours at 37°C.

-

Formazan Solubilization: Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Furan-containing amines have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9]

Inhibition of Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: COX Inhibition

The following table presents the in vitro COX inhibitory activity of a representative furanone derivative.

| Compound | Target | IC50 | Reference |

| DFU | COX-2 | 41 ± 14 nM | [10] |

| DFU | COX-1 | > 50 µM | [10] |

DFU: 5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol describes a fluorometric method for screening COX-2 inhibitors.[5][11]

-

Reagent Preparation: Prepare solutions of the test inhibitor, enzyme control, and a known COX-2 inhibitor (e.g., Celecoxib).

-

Reaction Setup: In a 96-well plate, add COX assay buffer, the test inhibitor or control, and human recombinant COX-2 enzyme.

-

Reaction Initiation: Add a reaction mix containing a COX probe and cofactor to each well. Initiate the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

-

Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Neuroprotective and Neuromodulatory Activity

Furan-containing amines have shown promise in the context of neurodegenerative diseases and psychiatric disorders. Their mechanisms of action often involve interaction with neurotransmitter receptors, such as serotonin and dopamine receptors.[9][12]

Interaction with Serotonin Receptors

Serotonin (5-HT) receptors are a group of GPCRs that are the targets of many drugs used to treat depression, anxiety, and other mood disorders. Furan-containing amines can act as ligands for these receptors, modulating their activity.

Quantitative Data: Dopamine Receptor Affinity

While specific data for furan-containing amines targeting dopamine receptors is limited in the readily available literature, the following table provides an example of quantitative data for other dopamine receptor ligands to illustrate the type of data generated.

| Compound | Target | IC50 (nM) | Reference |

| Boldine | D1-like | 400 | [13] |

| Boldine | D2-like | 520 | [13] |

| Fallypride | D3 | 1.7 | [14] |

Experimental Protocol: Serotonin Receptor Binding Assay

This protocol describes a method for determining the binding affinity of a compound to serotonin receptors.[7]

-

Membrane Preparation: Prepare cell membranes from a source rich in the target serotonin receptor subtype (e.g., rat frontal cortex for 5-HT₂A receptors).

-

Assay Setup: In a 96-well filter plate, add a buffer solution, the prepared cell membranes, a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the furan-containing test compound.

-

Incubation: Incubate the plate to allow for competitive binding between the radioligand and the test compound to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of the plate and wash the filters to remove unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) from the IC₅₀ value.

Antimicrobial Activity

Furan-containing amines have a long history of use as antimicrobial agents. Their mechanism of action often involves the generation of reactive intermediates that can damage microbial DNA and other essential cellular components.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for a representative furan-containing antimicrobial agent.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Nitrofurantoin | Escherichia coli | 4 - 32 | [15] |

| Nitrofurantoin | Staphylococcus aureus | 16 - 64 | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a compound.[15]

-

Compound Dilution: Prepare serial two-fold dilutions of the furan-containing amine in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Furan-containing amines are a versatile and pharmacologically significant class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents underscores their potential as lead compounds in drug discovery. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of furan-containing amines will undoubtedly lead to the development of novel and effective therapies for a range of human diseases.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural and Synthetic Furanones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Therapeutic Potential of Furan Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, represents a privileged structure in medicinal chemistry. Its unique electronic properties and ability to form various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of furan derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This document is intended to serve as a valuable resource for researchers and drug development professionals by consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Anticancer Applications

Furan-containing compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various furan derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of selected furan derivatives against various cancer cell lines.

| Furan Derivative Class | Specific Compound(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Benzo[b]furan | Compound 26 | MCF-7 (Breast) | 0.057 | |

| Benzo[b]furan | Compound 36 | MCF-7 (Breast) | 0.051 | |

| Furan-based compound | Compound 4 | MCF-7 (Breast) | 4.06 | |

| Furan-based compound | Compound 7 | MCF-7 (Breast) | 2.96 | |

| Furo[2,3-d]pyrimidine | Compound 4c | A549 (Lung) | 14.5 | |

| Furan derivative | Compound 7b | A549 (Lung) | 6.66 | |

| Furan derivative | Compound 7c | A549 (Lung) | 10.1 | |

| Furan-pyridinone | Compound 4c | KYSE70 (Esophageal) | 0.888 (24h), 0.655 (48h) | |

| Furan-pyridinone | Compound 4c | KYSE150 (Esophageal) | 0.888 (24h), 0.655 (48h) |

Signaling Pathways in Anticancer Activity

A significant mechanism through which furan derivatives exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.

PI3K/Akt/mTOR signaling pathway and points of inhibition by benzo[b]furan derivatives.

Another critical pathway implicated in cancer and inflammation is the NF-κB signaling pathway. Some furan derivatives have been found to suppress the activation of NF-κB, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes. This is often achieved by preventing the nuclear translocation of the p65 subunit of NF-κB.

NF-κB signaling pathway and inhibition of nuclear translocation by furan derivatives.

Antimicrobial Applications

The furan nucleus is a key component of several clinically important antimicrobial agents. Furan derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro efficacy of an antimicrobial agent. The table below presents the MIC values for selected furan derivatives against various microbial strains.

| Furan Derivative Class | Specific Compound Example | Test Organism | MIC (µg/mL) | Reference(s) |

| 3-Aryl-3-(furan-2-yl)propanoic Acids | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | |

| Furan-derived Chalcones | 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 256 | |

| Furan-derived Chalcones | 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | Escherichia coli | 1024 | |

| Nitrofurans | Nitrofurantoin | Escherichia coli | Varies | Widely documented |

| Nitrofurans | Nitrofurantoin | Staphylococcus aureus | Varies | Widely documented |

Synthesis of a Key Antimicrobial Furan Derivative: Nitrofurantoin

Nitrofurantoin is a widely used antibacterial agent for the treatment of urinary tract infections. Its synthesis involves the condensation of 1-aminohydantoin with 5-nitro-2-furaldehyde diacetate.

An In-depth Technical Guide to the Safety and Hazards of 1-(Furan-2-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(Furan-2-yl)propan-2-amine was not found in a comprehensive search. The following guide is compiled from data for structurally related compounds, primarily furan and other furan-containing amines. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before use. This document should be used as a supplementary resource to a supplier-provided SDS if one becomes available.

Hazard Identification and Classification

This compound is considered a hazardous chemical. Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for closely related compounds, it is anticipated to be a highly flammable liquid and vapor that is toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[1]

GHS Classification Summary

| Hazard Class | Category |

| Flammable liquids | 2 |

| Acute toxicity, oral | 3 |

| Acute toxicity, inhalation | 1 |

| Skin corrosion/irritation | 1B |

| Serious eye damage/eye irritation | 1 |

GHS Pictograms:

Danger

Hazard Statements:

-

H225: Highly flammable liquid and vapor.[1]

-

H301: Toxic if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H330: Fatal if inhaled.[1]

Precautionary Statements: A comprehensive set of precautionary statements is crucial for handling this compound safely. These include but are not limited to:

Physical and Chemical Properties

Limited experimentally derived physical and chemical data for this compound is publicly available. The following table includes computed data from publicly accessible databases.

Computed Physical and Chemical Properties [1][5][6]

| Property | Value |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 39.2 Ų |

Toxicological Information

Potential Routes of Exposure:

-

Inhalation: Fatal if inhaled. Vapors may be irritating to the respiratory tract.[1]

-

Ingestion: Toxic if swallowed.[1]

-

Skin Contact: Causes severe skin burns.[1]

-

Eye Contact: Causes serious eye damage.[1]

Due to the high potential for severe health effects, all handling of this compound should be performed with appropriate engineering controls and personal protective equipment to minimize any possible exposure.

Experimental Protocols

Detailed experimental protocols for the safety and toxicology of this compound are not available in the public domain. The following represents a generalized workflow for handling highly hazardous chemicals, which should be adapted based on a specific, in-house risk assessment.

Caption: General workflow for safely handling hazardous chemicals.

Handling and Storage

Handling:

-

Work under a certified chemical fume hood.[2]

-

Avoid inhalation of vapors or mists.[2]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Use non-sparking tools and explosion-proof equipment.[9]

-

Ground all equipment to prevent static discharge.[9]

-

Wear appropriate personal protective equipment (see Section 8).

-

Do not eat, drink, or smoke in handling areas.[10]

Storage:

-

Store in a cool, dry, and well-ventilated area.[10]

-

Keep containers tightly closed.[10]

-

Store away from heat, sparks, open flames, and other ignition sources.[4]

-

It is recommended to store under an inert atmosphere (e.g., nitrogen) as furan compounds can form explosive peroxides upon exposure to air and light.[2][9]

-

Store in a locked cabinet or a restricted-access area.[2]

First-Aid Measures

Immediate medical attention is required in case of exposure.

First-Aid Procedures [3][4][8][11][12]

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention immediately. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |

Fire-Fighting Measures

This compound is expected to be a highly flammable liquid and vapor.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Thermal decomposition can produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[13]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures

Personal Precautions:

-

Evacuate unnecessary personnel from the area.[8]

-

Wear appropriate personal protective equipment (see Section 8).

-

Ensure adequate ventilation.

-

Eliminate all ignition sources.

Environmental Precautions:

-

Prevent the material from entering drains, sewers, or waterways.[14]

Methods for Cleaning Up:

-

For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[9]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water, and collect the cleaning materials for disposal.[8]

Caption: Decision chart for responding to a chemical spill.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this compound.

Recommended Personal Protective Equipment [4][8][15]

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), a flame-retardant lab coat, and chemical-resistant apron. |

| Respiratory Protection | Work should be conducted in a chemical fume hood. If this is not possible, a NIOSH-approved full-face respirator with an organic vapor cartridge is necessary. |

Stability and Reactivity

-

Reactivity: May form explosive peroxides on prolonged storage, especially in the presence of air and light.[2]

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[2]

-

Conditions to Avoid: Heat, flames, sparks, direct sunlight, and exposure to air.[2]

-

Incompatible Materials: Strong oxidizing agents, acids.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides.[13]

References

- 1. This compound | C7H11NO | CID 2772203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pnnl.gov [pnnl.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

The Furan Scaffold: A Historical Journey in the Discovery of Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its versatile chemical nature and ability to mimic phenyl rings while offering unique electronic and steric properties have led to the discovery and development of a wide array of bioactive compounds. This technical guide provides a comprehensive overview of the history, discovery, and biological evaluation of key furan-based bioactive molecules, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

A Historical Perspective: From Bran to Blockbusters

The story of furan begins not in a pharmaceutical lab, but from humble agricultural origins. The name "furan" itself is derived from the Latin word furfur, meaning bran. In 1780, Carl Wilhelm Scheele first described a furan derivative, 2-furoic acid.[1] This was followed by the characterization of furfural, a key industrial chemical, by Johann Wolfgang Döbereiner in 1831.[1] However, it was Heinrich Limpricht who first prepared the parent furan molecule in 1870.[1][2]

For much of its early history, furan chemistry was primarily of academic and industrial interest. It wasn't until the 20th century that the furan scaffold began to be recognized for its potential in bioactive compounds. The discovery of naturally occurring furan-containing molecules with potent biological activities, alongside the development of synthetic methodologies, paved the way for the furan ring to become a cornerstone in drug discovery.

Key Furan-Based Bioactive Compounds: A Chronological Overview

The journey of furan-based bioactive compounds is marked by key discoveries that have had a significant impact on medicine and our understanding of biological processes.

Ranitidine: Taming Stomach Acid

One of the most commercially successful furan-containing drugs is ranitidine, marketed under the brand name Zantac. Discovered in 1976 by researchers at Allen & Hanburys in England, it was commercially introduced in 1981.[3][4] Ranitidine was developed as a histamine H2-receptor antagonist to treat peptic ulcers and gastroesophageal reflux disease (GERD).[3][5] It quickly became a blockbuster drug, being one of the first to exceed $1 billion in annual sales.[6][7] However, in 2019, concerns arose due to the discovery of the probable carcinogen N-nitrosodimethylamine (NDMA) in some ranitidine products, leading to its withdrawal from the US market in 2020.[3][6] After reformulation, it was re-approved for sale in some regions.[3][7]

Salvinorin A: A Potent and Atypical Psychedelic

Isolated in 1982 by Alfredo Ortega and his team in Mexico, salvinorin A is a naturally occurring psychotropic diterpenoid found in the Salvia divinorum plant.[8][9] What makes salvinorin A particularly unique is that it is a non-nitrogenous, highly selective kappa-opioid receptor (KOR) agonist, making it the first known non-alkaloid to act on this receptor.[8][9] Its potent hallucinogenic effects at very low doses (as low as 200 μg) have made it a subject of intense research for its potential therapeutic applications in neurological and psychiatric disorders.[8][10]

Ipomeanol: A Tale of Toxicity and Therapeutic Potential

The story of ipomeanol highlights the dual nature of bioactive compounds. This furanoterpenoid is produced in sweet potatoes infected with the fungus Fusarium solani.[11][12] Its discovery was linked to outbreaks of lung and liver toxicity in cattle that consumed moldy sweet potatoes.[13] Research revealed that ipomeanol itself is a pre-toxin, and its toxicity arises from metabolic activation by cytochrome P450 enzymes into a reactive intermediate.[11] This very mechanism of organ-specific toxicity has been explored for its potential as an anticancer agent, particularly for lung cancer, though clinical trials have had limited success.[11][14]

Quantitative Bioactivity Data

The biological activity of furan-based compounds is highly dependent on the nature and position of substituents on the furan ring. The following tables summarize quantitative data for a selection of furan derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Furan Derivatives

| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |

| Furan-fused Chalcone | Furan-fused derivative of 2',4'-dihydroxychalcone | HL60 | 17.2 | [8] |

| Furan-based Pyridine Carbohydrazide | Not specified | MCF-7 | 4.06 | [13] |

| Furan-based N-phenyl triazinone | Not specified | MCF-7 | 2.96 | [13] |

| Furan derivative | Compound 1 | HeLa | 0.08 | [15] |

| Furan derivative | Compound 24 | HeLa | 8.79 | [15] |

| Furan derivative | Compound 24 | SW620 | Moderate to potent | [15] |

Table 2: Antimicrobial Activity of Furan Derivatives

| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |

| Dibenzofuran bis(bibenzyl) | Not specified | Candida albicans | 16 - 512 | [3] |

| Furan-Tetrazole Hybrid | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Various Bacteria | 8 - 256 | [4] |

| Furan-Propanoic Acid Derivative | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | [4] |

| Furan-derived Chalcone | Compound 2a, 2b, 2c | Staphylococcus aureus | 256 | [16] |

| Furan-derived Chalcone | Compound 2a, 2c | Escherichia coli | 512 - 1024 | [16] |

Table 3: Anti-inflammatory and Other Bioactivities

| Compound Class | Bioassay | Key Finding | Value | Reference |

| Marine-derived Furanone | NO production in RAW264.7 cells | Inhibition of NO production | IC50 = 8.79 ± 1.22 µM | [2] |

| Furan-substituted spirothiazolidinone | Antiviral activity against Influenza A/H3N2 | Antiviral effect | EC50 ≈ 1 µM | [2] |

| 2-Arylbenzo[b]furan derivative | Neuroprotective effect | - | - | [17] |

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the study of furan-based bioactive compounds.

Protocol 1: Synthesis of Ranitidine

This protocol describes a general synthesis of ranitidine base.

Materials:

-

2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine

-

1-methylthio-1-methylamino-2-nitroethylene

-

Purified water

-

10% Sodium hydroxide solution

-

Ethanol

-

Hydrochloric acid-ethanol solution

Procedure:

-

To a reaction vessel, add 367.5 kg of 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine and 655 kg of purified water.

-

With stirring, add 245 kg of 1-methylthio-1-methylamino-2-nitroethylene.

-

Slowly raise the temperature to 48-52°C and maintain a vacuum of 0.02-0.05 MPa.

-

Allow the reaction to proceed for 4.5 hours.

-

Cool the reaction mixture to 25-35°C.

-

Adjust the pH to 11.00-11.40 with a 10% sodium hydroxide solution.

-

Filter the solution and cool the filtrate to 0-2°C to induce crystallization.

-

After 12 hours, filter the crystals and wash the filter cake with 50-70 kg of purified water to obtain the wet ranitidine base.[18]

-